N-(2-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
描述
N-(2-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolopyridazine core substituted with a furan-2-yl group at position 6 and a sulfanyl acetamide moiety at position 2. The 2-fluorophenyl group in the acetamide side chain introduces electronic and steric effects that influence its physicochemical and biological properties. This compound is structurally analogous to derivatives studied for anti-inflammatory and anti-exudative activities, with modifications in substituents impacting potency and solubility .
属性
IUPAC Name |
N-(2-fluorophenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O2S/c18-11-4-1-2-5-12(11)19-16(24)10-26-17-21-20-15-8-7-13(22-23(15)17)14-6-3-9-25-14/h1-9H,10H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDAEHUYXAVTFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound that incorporates a triazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : CHFNOS
- Molecular Weight : 305.34 g/mol
The structure consists of a fluorophenyl group linked to a sulfanyl acetamide and a triazole-pyridazine scaffold, which contributes to its biological activity.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole framework exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-triazole have been shown to possess:
- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against various strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Some triazole derivatives demonstrate higher antifungal efficacy than standard agents like fluconazole .
Anticancer Potential
The triazole moiety is also associated with anticancer properties. A study highlighted the potential of triazole-containing compounds in targeting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The compound under consideration may share these properties due to its structural similarities.
Anti-inflammatory and Analgesic Effects
Triazole derivatives are recognized for their anti-inflammatory and analgesic effects. Compounds with similar structures have shown promise in reducing inflammation and pain in various preclinical models . The specific activity of N-(2-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide in this regard remains to be fully elucidated but is an area of interest for future research.
Study 1: Antimicrobial Screening
In a recent study assessing the antimicrobial efficacy of various triazole derivatives, compounds similar to N-(2-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide were tested against multiple bacterial strains. Results indicated that certain derivatives exhibited potent activity with MIC values significantly lower than those of conventional antibiotics .
Study 2: Anticancer Activity Assessment
Another research effort focused on evaluating the anticancer properties of triazole-containing compounds. The study involved screening a library of compounds against human cancer cell lines. Notably, some triazole derivatives showed IC values in the low micromolar range, indicating substantial cytotoxic effects .
相似化合物的比较
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
- Triazolopyridazine vs. Triazolopyrimidine: Compounds like N-phenyl-2-(8,9,10,11-tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide () replace the pyridazine ring with a pyrimidine fused to a tetrahydrobenzothieno system.
- Furan-2-yl vs. Pyridine/Other Aryl Groups: The furan-2-yl substituent at position 6 (target compound) contrasts with pyridinyl (e.g., 2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide, ) or phenyl groups (e.g., N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide, ).
Acetamide Side Chain Variations
Fluorophenyl Position :
The 2-fluorophenyl group in the target compound differs from the 4-fluorophenyl analog (2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide, CAS 894055-80-2, ). Ortho-substitution introduces steric hindrance, which may reduce metabolic degradation but also limit solubility (27.9 µg/mL at pH 7.4 for the 4-fluoro analog) .Substituent Effects on Bioactivity :
Derivatives with electron-withdrawing groups (e.g., chlorine, nitro) or electron-donating groups (e.g., methoxy, ethyl) on the phenyl ring () exhibit varied anti-exudative activities. For instance, fluorine at the para position enhances lipophilicity and membrane permeability, while ortho substitution (as in the target compound) may optimize receptor interactions .
Pharmacological Activity Comparison
Anti-Exudative Activity
Studies on 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () demonstrate dose-dependent anti-exudative effects. At 10 mg/kg, furan-containing derivatives showed 40–60% inhibition of edema in rat models, comparable to diclofenac sodium (8 mg/kg). The target compound’s 2-fluorophenyl group may further enhance this activity by stabilizing the acetamide conformation .
Solubility and Bioavailability
- The 4-fluorophenyl analog () exhibits moderate aqueous solubility (27.9 µg/mL), while methyl or methoxy substituents (e.g., 2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide, ) show higher lipophilicity, reducing solubility but improving blood-brain barrier penetration.
Data Table: Key Comparative Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
